Spiro[5.5]undecan-2-one
Overview
Description
Spiro[5.5]undecan-2-one is a spiro compound characterized by a bicyclic structure where two rings share a single common atom. This compound is notable for its unique structural features, which include a spiro center that connects two six-membered rings. The molecular formula of this compound is C11H18O, and it has a molecular weight of 166.266 g/mol .
Scientific Research Applications
Spiro[5.5]undecan-2-one has several scientific research applications across various fields:
Safety and Hazards
Spiro[5.5]undecan-2-one should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and protective equipment should be worn . In case of accidental release, measures should be taken to prevent the chemical from entering drains .
Mechanism of Action
Target of Action
Spiro[5.5]undecan-2-one is a complex organic compound with a unique structure
Mode of Action
The mode of action of Spiro[5The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .
Pharmacokinetics
The pharmacokinetics of Spiro[5Its impact on bioavailability is also unknown .
Action Environment
The influence of environmental factors on Spiro[5It’s possible that factors such as temperature, pH, and the presence of other compounds could affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes to prepare Spiro[5.5]undecan-2-one involves the alkynylation and dearomatizative cyclization of salicylaldehyde. This method utilizes ZnMe2 as a promoter and HCO2H for the cyclization process . Another approach involves the synthesis of spiro[5.5]undecane derivatives with various heterocycles, such as 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Spiro[5.5]undecan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique spiro structure allows it to participate in stereoselective reactions, which are influenced by the conformational equilibria of the six-membered rings .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield this compound derivatives with additional oxygen-containing functional groups, while reduction reactions can produce spiro[5.5]undecan-2-ol .
Comparison with Similar Compounds
Similar Compounds
1,9-Diazaspiro[5.5]undecane: This compound contains nitrogen atoms in the spiro structure and has been studied for its biological activities, including potential therapeutic applications.
Spiro[5.5]undecane derivatives with 1,3-dioxane or 1,3-dithiane rings: These compounds exhibit similar stereochemical properties and are used in stereochemical and conformational studies.
Uniqueness
Spiro[5.5]undecan-2-one is unique due to its specific spiro center and the presence of a ketone functional group at the 2-position. This structural feature distinguishes it from other spiro compounds and contributes to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
spiro[5.5]undecan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-10-5-4-8-11(9-10)6-2-1-3-7-11/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYUTRZPSFLEST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342188 | |
Record name | Spiro[5.5]undecan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781-81-3 | |
Record name | Spiro[5.5]undecan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Spiro(5.5)undecan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper regarding Spiro[5.5]undecan-2-one?
A1: The research paper primarily investigates the reaction of this compound with phenylhydrazines to synthesize spiro(cycloalkyl 1,n′)-1′,2′,3′,4′-tetrahydrocarbazoles through the Fischer indole synthesis. [] The paper focuses on the structural characterization of the isomeric product obtained from this reaction using proton nuclear magnetic resonance (pmr) spectroscopy. []
Q2: Why is the structural assignment of the isomeric product from this compound important?
A2: Understanding the specific isomer formed in the reaction provides insights into the regioselectivity of the Fischer indole synthesis when using this compound as a starting material. [] This information is crucial for predicting the outcomes of similar reactions and designing synthetic routes for specific spiro(cycloalkyl 1,n′)-1′,2′,3′,4′-tetrahydrocarbazole derivatives.
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